molecular formula C13H13N3 B579780 4-[(Z)-(phenylhydrazinylidene)methyl]aniline CAS No. 19098-48-7

4-[(Z)-(phenylhydrazinylidene)methyl]aniline

Cat. No.: B579780
CAS No.: 19098-48-7
M. Wt: 211.268
InChI Key: BXSAHSRJWLEKEN-GDNBJRDFSA-N
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Description

4-[(Z)-(phenylhydrazinylidene)methyl]aniline is an organic compound that features a phenylhydrazine moiety linked to an aniline structure through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline typically involves the condensation of phenylhydrazine with 4-formylaniline. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(Z)-(phenylhydrazinylidene)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the parent amine and aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Aniline and phenylhydrazine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(Z)-(phenylhydrazinylidene)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    Phenylhydrazine: Shares the hydrazine moiety but lacks the aniline structure.

    Aniline: Contains the aniline structure but lacks the hydrazone linkage.

    4-Formylaniline: Precursor in the synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline.

Uniqueness: this compound is unique due to its combined structural features of phenylhydrazine and aniline, linked through a methylene bridge

Properties

CAS No.

19098-48-7

Molecular Formula

C13H13N3

Molecular Weight

211.268

IUPAC Name

4-[(Z)-(phenylhydrazinylidene)methyl]aniline

InChI

InChI=1S/C13H13N3/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H,14H2/b15-10-

InChI Key

BXSAHSRJWLEKEN-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N

Synonyms

4-Aminobenzaldehyde phenyl hydrazone

Origin of Product

United States

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